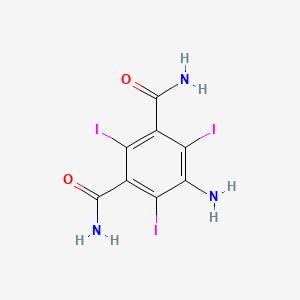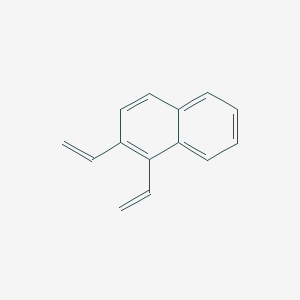
1,2-Diethenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethenylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Méthodes De Préparation
The synthesis of 1,2-Diethenylnaphthalene typically involves the reaction of 1,2-dihalonaphthalene with a suitable vinylating agent under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 1,2-dihalonaphthalene reacts with ethylene in the presence of a palladium catalyst and a base. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,2-Diethenylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-dihydroethenylnaphthalene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring, leading to products like 1,2-dihaloethenylnaphthalene.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Diethenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.
Medicine: Investigations into its pharmacological properties are ongoing, with a focus on its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, such as advanced polymers and resins.
Mécanisme D'action
The mechanism by which 1,2-Diethenylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Diethenylnaphthalene can be compared with other similar compounds, such as:
1,2-Dimethylnaphthalene: This compound has methyl groups instead of ethylene groups, leading to different chemical properties and reactivity.
1,2-Dihalonaphthalene:
The uniqueness of this compound lies in its ethylene groups, which provide distinct reactivity and potential for various applications in synthesis and industry.
Propriétés
Numéro CAS |
77221-84-2 |
|---|---|
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1,2-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h3-10H,1-2H2 |
Clé InChI |
QLLUAUADIMPKIH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C2=CC=CC=C2C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
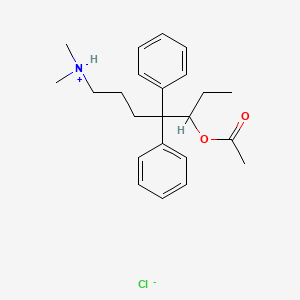
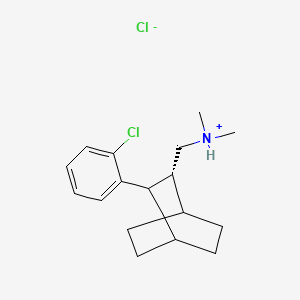
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
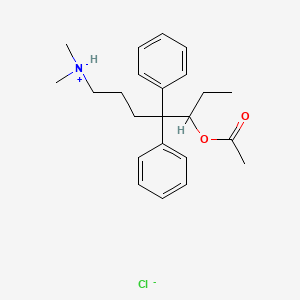
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
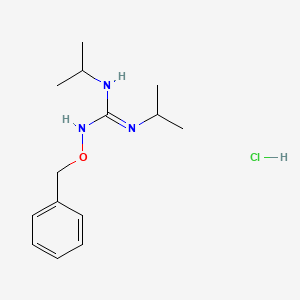
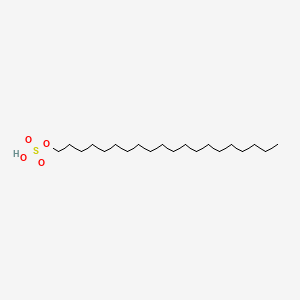
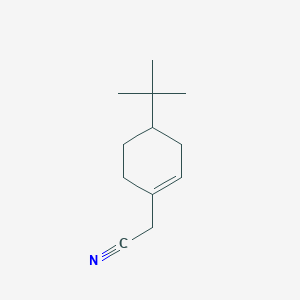

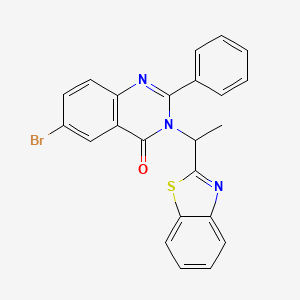
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
